molecular formula C15H16O6 B2680152 methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate CAS No. 1092333-72-6

methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate

Cat. No.: B2680152
CAS No.: 1092333-72-6
M. Wt: 292.287
InChI Key: PPZSPXLDLUQVHH-UHFFFAOYSA-N
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Description

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate is a chemical compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by their benzopyrone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethoxy-4-chloro-2H-chromen-2-one with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for developing new therapeutic agents.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    7-(Carboxymethoxy)-4-methylcoumarin: Another coumarin derivative with similar structural features.

    6-Methylcoumarin: A methylated coumarin with different substitution patterns.

    4-Methylcoumarin: Another isomer with a methyl group at a different position.

Uniqueness

Methyl 2-(7,8-dimethoxy-2-oxo-2H-chromen-4-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-8(15(17)20-4)10-7-12(16)21-13-9(10)5-6-11(18-2)14(13)19-3/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZSPXLDLUQVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=O)OC2=C1C=CC(=C2OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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